2-Amino-3-(thiophene-3-sulfonamido)propanoicacidhydrochloride
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Overview
Description
. It is known for its unique structure, which includes a thiophene ring, a sulfonamide group, and an amino acid moiety.
Preparation Methods
The synthesis of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, including the reaction of 2-bromo-3,3,3-trifluoropropene with benzylthiols under SN2’ mechanism.
Introduction of the sulfonamide group:
Attachment of the amino acid moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with an amino acid derivative, followed by the formation of the hydrochloride salt.
Chemical Reactions Analysis
2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions include sulfoxides, sulfones, and substituted amines.
Scientific Research Applications
2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of certain enzyme substrates, allowing the compound to inhibit enzyme activity. The thiophene ring and amino acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride include:
2-aminothiophene-3-carbonitrile: This compound has a similar thiophene ring but lacks the sulfonamide and amino acid groups.
2-amino-3-(thiophene-3-sulfonamido)propanoic acid: This compound is similar but does not have the hydrochloride salt form.
The uniqueness of 2-amino-3-(thiophene-3-sulfonamido)propanoic acid hydrochloride lies in its combination of a thiophene ring, a sulfonamide group, and an amino acid moiety, which gives it distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11ClN2O4S2 |
---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-amino-3-(thiophen-3-ylsulfonylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H10N2O4S2.ClH/c8-6(7(10)11)3-9-15(12,13)5-1-2-14-4-5;/h1-2,4,6,9H,3,8H2,(H,10,11);1H |
InChI Key |
JLIDTAVHDNEZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1S(=O)(=O)NCC(C(=O)O)N.Cl |
Origin of Product |
United States |
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